What is the CAS registry number for N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine
What is the CAS registry number for N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine
An In-Depth Technical Guide to N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine (CAS: 107431-14-1)
Executive Summary
This guide provides a comprehensive technical overview of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine, a specialized chemical intermediate with significant applications in modern medicinal chemistry. Identified by its CAS Registry Number 107431-14-1, this molecule belongs to the spiroketal class of compounds, which are increasingly sought after in drug discovery for their unique three-dimensional architectures.[1][2] The primary utility of this spirocyclic amine lies in its role as a key building block for the synthesis of novel 5-HT1F receptor agonists, a class of non-vasoconstrictive therapeutics developed for the acute treatment of migraine.[3][4] This document will detail the compound's physicochemical properties, propose a robust synthetic pathway, explore its critical role in drug development workflows, and outline its analytical profile, providing researchers and drug development professionals with a foundational resource for its application.
The Strategic Value of the Spiroketal Scaffold in Drug Design
The incorporation of spirocyclic systems into drug candidates has become a prominent strategy for escaping the "flatland" of traditional aromatic and heteroaromatic scaffolds.[1] The core advantage of a spiro-fused ring system, such as the 1,5-dioxaspiro[5.5]undecane core, is the inherent three-dimensionality it confers upon a molecule.[5][6] This structural rigidity and defined spatial arrangement of substituents allow for more precise and high-affinity interactions with the complex three-dimensional binding sites of biological targets like enzymes and receptors.[7]
Key benefits of employing spirocycles in medicinal chemistry include:
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Enhanced Potency and Selectivity: By locking rotatable bonds and presenting functional groups in specific vectors, spirocycles can optimize ligand-receptor complementarity.[6]
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Improved Physicochemical Properties: The high fraction of sp3-hybridized carbons in spirocycles often leads to improved aqueous solubility and can positively modulate metabolic stability and lipophilicity (LogP), critical parameters in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[6][8]
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Novelty and Intellectual Property: The unique structures of spirocyclic compounds provide access to novel chemical space, offering significant opportunities for securing intellectual property on new chemical entities.[5]
N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine embodies these advantages, providing a pre-formed, rigid, and functionalized scaffold for direct incorporation into advanced pharmaceutical intermediates.
Physicochemical and Structural Properties
The fundamental properties of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine are summarized below. This data is essential for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Registry Number | 107431-14-1 | [3] |
| Molecular Formula | C₁₃H₂₅NO₂ | [3] |
| Molecular Weight | 227.35 g/mol | [3] |
| IUPAC Name | N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine | - |
| Canonical SMILES | CN(C)C1CC(CC2(C1)OCCC(O2)(C)C) | - |
| Physical Form | Expected to be a solid or oil at room temperature. | Inferred |
| Storage Conditions | Store under an inert atmosphere, refrigerated (2-8°C). |
Synthesis and Manufacturing Strategy
While proprietary manufacturing details are not publicly disclosed, a scientifically sound and efficient synthesis can be devised based on established principles of spiroketal chemistry. The most logical and field-proven approach is the acid-catalyzed ketalization of a functionalized cyclohexanone with a suitable diol.
Proposed Retrosynthetic Analysis
The target molecule can be disconnected at the C-O bonds of the ketal, revealing two key starting materials: 4-(dimethylamino)cyclohexan-1-one and 2,2-dimethylpropane-1,3-diol (neopentyl glycol) . This approach is strategically sound because both precursors are commercially available and the reaction mechanism is robust and high-yielding. The gem-dimethyl group on the diol is particularly important as it promotes the formation of the six-membered dioxane ring and provides the requisite 3,3-tetramethyl substitution on the final spirocycle.
Step-by-Step Experimental Protocol
Objective: To synthesize N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine via acid-catalyzed spiroketalization.
Materials:
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4-(dimethylamino)cyclohexan-1-one
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2,2-dimethylpropane-1,3-diol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst
-
Toluene or cyclohexane (for azeotropic removal of water)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Dean-Stark apparatus
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Charge the flask with 4-(dimethylamino)cyclohexan-1-one (1.0 eq), 2,2-dimethylpropane-1,3-diol (1.1 eq), and a catalytic amount of p-TsOH·H₂O (0.02-0.05 eq) in toluene.
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Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the ketalization will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected, which typically indicates the reaction is complete (usually 4-12 hours).
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Reaction Quench and Workup: Cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine. The choice of purification depends on the physical state and purity of the crude material.
Synthetic Workflow Diagram
Caption: Proposed synthesis of the target spiroketal.
Application in Drug Discovery: A Key Building Block for 5-HT1F Agonists
The principal documented application of N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine is as a crucial reagent in the synthesis of advanced drug candidates, specifically carbazolecarboxamides and cycloheptaindolecarboxamides.[3] These molecules are potent and selective 5-HT1F receptor agonists investigated for the acute treatment of migraine.[9]
Role in the Synthetic Pathway
In the construction of these complex drug molecules, the spiroamine serves as the "southern" fragment, providing the amine-functionalized, conformationally restricted scaffold. The synthetic strategy typically involves an amide bond formation, coupling the amine of the spiroketal with a carboxylic acid-functionalized "northern" fragment, such as a substituted carbazole or cycloheptaindole core.
This modular approach is highly efficient for building a library of potential drug candidates for structure-activity relationship (SAR) studies. By varying the northern fragment while keeping the spiroamine constant, researchers can probe how different substitutions affect receptor binding affinity and selectivity.[9]
Therapeutic Rationale of 5-HT1F Agonism
The 5-HT1F receptor is a key target for migraine therapy. Unlike older triptan drugs, which also act on 5-HT1B/1D receptors and cause vasoconstriction, selective 5-HT1F agonists are believed to inhibit trigeminal nerve signaling without significant effects on blood vessels.[4] This makes them a potentially safer therapeutic option for patients with or at risk for cardiovascular disease. Lasmiditan is an approved drug from this class, validating the therapeutic utility of this mechanism.[4]
Drug Development Workflow
Caption: Use of the spiroamine in a drug synthesis workflow.
Spectroscopic and Analytical Profile
A full Certificate of Analysis from a commercial supplier would provide definitive data. However, the expected spectroscopic characteristics can be predicted from the molecule's structure.
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¹H NMR: The spectrum would be characterized by several key signals:
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A sharp singlet in the 2.2-2.5 ppm range integrating to 6H, corresponding to the two N-methyl groups.
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Two distinct singlets in the 0.8-1.2 ppm range, each integrating to 6H, for the two pairs of geminal methyl groups on the dioxane ring.
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A complex series of multiplets in the 1.4-2.0 ppm range corresponding to the methylene protons of the cyclohexane and dioxane rings.
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A multiplet for the methine proton at the C9 position bearing the amine.
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-
¹³C NMR: The spectrum would show distinct signals for the spiro carbon (a quaternary center), the carbons of the dioxane and cyclohexane rings, the N-methyl carbons, and the gem-dimethyl carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would show a strong molecular ion peak [M+H]⁺ at approximately m/z 228.3.
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Infrared (IR) Spectroscopy: Key stretches would include C-H (alkane) bands around 2850-2950 cm⁻¹, a C-N stretch around 1100-1250 cm⁻¹, and prominent C-O (ether/ketal) stretches in the 1050-1150 cm⁻¹ region.
Handling, Storage, and Safety
As a research chemical, N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine should be handled with standard laboratory precautions.
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. Refrigeration at 2-8°C is recommended for long-term stability.
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Safety: While specific toxicity data is not available, related amine compounds can be irritants. In case of exposure, follow standard first-aid procedures. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information.
Conclusion
N,N,3,3-Tetramethyl-1,5-dioxaspiro[5.5]undecan-9-amine is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its rigid, three-dimensional spiroketal framework provides a valuable scaffold for creating drug candidates with potentially superior potency, selectivity, and pharmacokinetic properties.[6][8] Its demonstrated utility in the synthesis of next-generation migraine therapeutics highlights its importance to researchers and development professionals working at the forefront of medicinal chemistry. This guide provides the foundational knowledge required to effectively synthesize, handle, and strategically deploy this compound in advanced research and development programs.
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